Product packaging for 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one(Cat. No.:)

1-Methyl-6,7-dihydro-1H-indol-5(4H)-one

Cat. No.: B13098185
M. Wt: 149.19 g/mol
InChI Key: KMUDSLDTARILBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-6,7-dihydro-1H-indol-5(4H)-one is a tetrahydroindole derivative that serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. Compounds based on the tetrahydroindolone core are of significant interest in drug discovery due to their presence in various biologically active molecules . Indole derivatives, as a class, have demonstrated a broad spectrum of pharmacological activities in scientific studies, including potential anticancer , antiviral , and antimicrobial properties . This compound is particularly valued for its use in the synthesis of more complex polycyclic structures . Its reactivity allows for functionalization at multiple sites, enabling researchers to generate diverse compound libraries for biological screening. The structural similarity to other tetrahydroindolones suggests potential application as a precursor for developing novel therapeutic agents, such as inhibitors of specific enzymes or receptor ligands . As a building block, it can be utilized in various synthetic transformations, including Friedel-Crafts alkylations, Knoevenagel condensations, and other cyclization reactions to access novel pharmacophores . Please be advised: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as its specific hazards are not fully characterized.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B13098185 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-methyl-6,7-dihydro-4H-indol-5-one

InChI

InChI=1S/C9H11NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h4-5H,2-3,6H2,1H3

InChI Key

KMUDSLDTARILBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1CCC(=O)C2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 6,7 Dihydro 1h Indol 5 4h One and Its Core Analogues

Strategies for Constructing the Dihydroindole-one Ring System

The construction of the 6,7-dihydro-1H-indol-5(4H)-one core relies on several strategic approaches that assemble the fused pyrrole (B145914) and cyclohexenone rings. These methods offer varying degrees of efficiency, atom economy, and substrate scope, providing chemists with a toolkit to access a diverse range of analogues.

Condensation Reactions Utilizing 1,3-Dicarbonyl Compounds

A prominent strategy for the synthesis of dihydroindol-4(5H)-one derivatives, analogues to the 5-oxo target, involves the condensation of 1,3-dicarbonyl compounds with a suitable nitrogen-containing fragment. This approach leverages the reactivity of the dicarbonyl moiety to form the six-membered ring of the bicyclic system.

A notable example is the reaction of cyclohexane-1,3-diones with 2-azido-1,1-diethoxyethane. This reaction proceeds through an initial condensation followed by a cyclization step to furnish the 6,7-dihydro-1H-indol-4(5H)-one core. tandfonline.com The versatility of this method allows for the use of various substituted cyclohexane-1,3-diones, leading to a range of functionalized dihydroindolone products.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of dihydroindole-one and its analogues.

A facile and efficient one-pot procedure for the preparation of functionalized dihydro-1H-indol-4(5H)-ones involves the catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrates, and enaminones under mild conditions. bohrium.comresearchgate.net This method provides excellent yields and avoids the need for traditional purification methods like chromatography. The reaction proceeds efficiently with a variety of 1,3-dicarbonyl compounds and enaminones bearing different functional groups. bohrium.com

The general reaction scheme for this catalyst-free three-component synthesis is as follows:

Component 1Component 2Component 3Product
1,3-Dicarbonyl CompoundArylglyoxal MonohydrateEnaminoneFunctionalized Dihydro-1H-indol-4(5H)-one

Data derived from multiple sources. bohrium.comresearchgate.net

Ionic liquids (ILs) have gained attention as green and reusable reaction media and promoters in organic synthesis. A mild, inexpensive, and highly efficient protocol for the synthesis of new isoxazolyl dihydro-1H-indol-4(5H)-one derivatives has been developed using a catalyst-free, one-pot three-component reaction in the ionic liquid 1-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([HMIm]BF4) at room temperature. tandfonline.com This method involves the reaction of 4-amino-3-methyl-5-styrylisoxazoles, dimedone, and 2-chloroacetophenones. The use of the ionic liquid not only facilitates the reaction but also allows for easy recovery and reuse of the reaction medium. tandfonline.com

A representative example of this ionic liquid-mediated synthesis is detailed in the table below:

Reactant 1Reactant 2Reactant 3Ionic LiquidProduct Yield
4-Amino-3-methyl-5-styrylisoxazoleDimedone2-Chloroacetophenone[HMIm]BF4Good to Excellent

This table illustrates a specific application of ionic liquids in the synthesis of dihydroindolone analogues. tandfonline.com

Cyclization-Based Syntheses

Cyclization reactions are fundamental to the formation of heterocyclic rings. In the context of dihydroindole-one synthesis, intramolecular cyclizations of appropriately functionalized precursors are a key strategy.

A robust method for the synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones involves the reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane. tandfonline.comresearchgate.net This process is believed to proceed through the formation of an enamine intermediate, which then undergoes an intramolecular Staudinger-aza-Wittig reaction and subsequent cyclization. The reaction conditions can be tuned to favor the formation of either pyrroles or the fused dihydroindolone system. For the synthesis of 6,7-dihydro-1H-indol-4(5H)-ones, cyclohexane-1,3-diones are used as the 1,3-dicarbonyl component. tandfonline.comresearchgate.net

The following table summarizes the key reactants and outcomes of this cyclization-based synthesis:

1,3-Dicarbonyl CompoundAzide ComponentKey IntermediateFinal Product
Cyclohexane-1,3-dione2-Azido-1,1-diethoxyethaneEnamine6,7-Dihydro-1H-indol-4(5H)-one

This synthetic route provides a versatile entry into the dihydroindolone ring system. tandfonline.comresearchgate.net

Intramolecular Cyclization Pathways

The formation of the 4,5,6,7-tetrahydroindol-4-one core, the parent structure of 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one, can be efficiently achieved through intramolecular cyclization reactions. These methods are advantageous as they often exhibit fewer regioselectivity issues due to the constrained nature of the reacting components. nih.gov

One notable approach involves the palladium-catalyzed cyclization of an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone. This reaction proceeds through a tandem activation of the benzyl (B1604629) halide and the C-H bond of the pyrrole ring, leading to the formation of a condensed pyrroloindole structure. nih.gov Another strategy is the metal-catalyzed intramolecular cyclization between a β-enaminone and an alkyne. nih.gov A copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones has also been reported as an effective method for constructing the tetrahydroindol-4-one skeleton. nih.gov

Furthermore, a one-pot procedure involving Sonogashira cross-coupling followed by a palladium-mediated 5-endo-dig cyclization has been developed for the synthesis of 2-aryl-4,5,6,7-tetrahydroindoles. researchgate.net This method is notable for its tolerance of a wide range of functional groups and its scalability. researchgate.net Thermally induced, metal-free 5-endo-dig cyclization of amino propargylic alcohols combined with oxidative dearomatization also provides an efficient route to related 5,6-dihydro-1H-indol-2(4H)-ones. researchgate.net

N-Methylation Strategies for Indole (B1671886) Nitrogen

The introduction of a methyl group at the nitrogen atom of the indole ring is a critical step in the synthesis of this compound. Various N-methylation strategies have been developed, ranging from traditional methods to more modern, safer alternatives.

Classic methylating agents like methyl iodide and dimethyl sulfate (B86663) are effective but are often highly toxic and carcinogenic. acs.orgresearchgate.net This has prompted the development of safer and more selective methods. One such method utilizes quaternary ammonium (B1175870) salts, like phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents. nih.govresearchgate.net This approach is characterized by its high monoselectivity, operational simplicity, and high functional group tolerance, providing excellent yields (≤99%). nih.govresearchgate.net It has been shown to be effective for a range of indoles, tolerating functional groups such as halides, ethers, nitro groups, aldehydes, esters, and nitriles. acs.orgnih.gov

Another widely used, environmentally safer methylating agent is dimethyl carbonate (DMC). researchgate.netst-andrews.ac.uk While less reactive than traditional agents, its application is often coupled with catalysts to improve efficiency. researchgate.net Catalyst systems for DMC-based N-methylation include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uk The choice of catalyst can influence the reaction pathway; for instance, with DABCO, the reaction exclusively yields the N-methylated indole, whereas DBU can lead to the formation of both N-methylated and N-methoxycarbonylated products. st-andrews.ac.uk This method is suitable for large-scale production and provides the desired product in high yields and purity. researchgate.net

Below is a data table summarizing key aspects of different N-methylation reagents for indoles.

Methylating AgentCatalyst/BaseTypical ConditionsAdvantagesDisadvantages
Iodomethane (CH₃I) / Dimethyl sulfate ((CH₃)₂SO₄)Various inorganic basesVariesHigh reactivityHigh toxicity, carcinogenicity, volatility acs.org
Phenyl trimethylammonium iodide (PhMe₃NI)KHMDS90 °C, 18 hSafe, non-toxic, high monoselectivity, high yield (≤99%) nih.govresearchgate.netRequires stoichiometric byproduct removal acs.org
Dimethyl carbonate (DMC)DBU or DABCOMicrowave or conventional heatingEnvironmentally safe, less toxic, suitable for large-scale production researchgate.netst-andrews.ac.ukLower reactivity, requires catalyst researchgate.netst-andrews.ac.uk
Formaldehyde (HCHO) / ReductantAcidic conditions (e.g., TTT system)VariesHighly specific for aromatic amines and N-heterocycles researchgate.netNarrow substrate scope acs.org

Green Chemistry Approaches in Dihydroindole-one Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being applied to the synthesis of pharmaceutical intermediates like dihydroindole-ones. mdpi.comthepharmajournal.com These approaches focus on using safer reagents, reducing solvent use, and improving energy efficiency. researchgate.net

The use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a green chemistry approach, as it replaces hazardous reagents like methyl halides. researchgate.netst-andrews.ac.uk Similarly, the development of safe, easy-to-handle solid methylating agents like phenyl trimethylammonium iodide contributes to a greener synthetic process. researchgate.net

Other green strategies in indole synthesis that can be applied to dihydroindole-one derivatives include the use of microwave irradiation and solvent-free reaction conditions. mdpi.comresearchgate.net Microwave-assisted synthesis often leads to dramatically shorter reaction times, higher yields, and easier purification compared to conventional heating methods. mdpi.com For example, a multistep, microwave-assisted, solvent-free synthesis has been reported for a complex pyridazinoindoloquinoline derivative starting from a tetrahydroindolone core. nih.gov

Furthermore, oxone-mediated reactions represent another green approach. An oxone-mediated direct arylhydroxylation of activated alkenes has been developed for the synthesis of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones. rsc.org This method is performed under simple conditions without the need for external additives or catalysts, with oxone acting as both the oxidant and the proton source. rsc.org The development of visible-light-photocatalyzed reactions, such as the formal (4+2) cycloaddition to form pyrido[1,2-a]indol-6(7H)-ones, also aligns with green chemistry principles by utilizing mild conditions and efficient energy sources. rsc.org

Comparative Analysis of Synthetic Efficiency and Selectivity across Methodologies

For the formation of the core ring structure , intramolecular cyclization methods are generally efficient. Palladium-catalyzed reactions, for instance, offer a powerful tool for C-C and C-H bond functionalization, leading to complex structures from simpler precursors. nih.gov The one-pot Sonogashira coupling/cyclization procedure is particularly attractive due to its operational simplicity and high tolerance for various functional groups, making it a versatile and scalable option. researchgate.net

For the N-methylation step , a clear trade-off exists between reactivity and safety. While traditional agents like methyl iodide are highly reactive, their toxicity is a significant drawback. Modern reagents offer a much better safety profile with excellent performance. Phenyl trimethylammonium iodide provides outstanding monoselectivity and high yields, making it ideal for late-stage functionalization where precision is key. nih.govresearchgate.net Dimethyl carbonate, catalyzed by bases like DBU or DABCO, presents a greener and more cost-effective alternative, especially for large-scale industrial synthesis, though it may require more optimization to achieve high selectivity. researchgate.netst-andrews.ac.uk

The following table provides a comparative overview of two modern N-methylation methods.

FeaturePhMe₃NI MethodDMC Method
Selectivity Excellent monoselectivity nih.govresearchgate.netCatalyst-dependent; can produce byproducts st-andrews.ac.uk
Yield High to quantitative (≤99%) nih.govHigh researchgate.net
Safety Safe, non-toxic, easy-to-handle solid nih.govresearchgate.netEnvironmentally safe, less toxic liquid researchgate.net
Conditions Moderate temperature (90 °C) acs.orgOften requires higher temperatures or microwave irradiation st-andrews.ac.uk
Scalability Demonstrated for lab scaleProven for large-scale reactor synthesis researchgate.net
Green Aspect Use of a safer reagent researchgate.netUse of a green reagent and potential for catalytic process st-andrews.ac.uk

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 6,7 Dihydro 1h Indol 5 4h One

Electrophilic and Nucleophilic Reactions at Core Positions

α-Functionalization Reactions (e.g., Iodination of related scaffolds)

The carbon atoms adjacent to the carbonyl group (α-carbons) in cyclic ketones are reactive sites for electrophilic substitution. msu.edulibretexts.org This reactivity stems from the ability of the carbonyl group to stabilize an adjacent negative charge, facilitating the formation of an enolate intermediate under basic conditions. This enolate can then react with various electrophiles.

In a related context, the deprotonation of N-arylated indoles using a mixed lithium-zinc base, followed by quenching with iodine, has been shown to result in regioselective iodination. For instance, N-phenylindole can be selectively iodinated at the 2-position in high yield. nih.gov While this example is on the aromatic indole (B1671886) core, the underlying principle of generating a nucleophilic carbanion for reaction with an electrophile is analogous to the α-functionalization of ketones.

The general mechanism for base-catalyzed α-halogenation of a ketone involves the following steps:

Deprotonation of the α-carbon by a base to form an enolate.

Nucleophilic attack of the enolate on the halogen molecule (e.g., I₂).

Formation of the α-halogenated ketone and a halide ion.

This process can be autocatalytic as the reaction can generate an acid, which can then catalyze the enolization of the ketone. msu.edulibretexts.org For 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one, the α-protons at the C4 and C6 positions are susceptible to such reactions.

Reactions Involving the Carbonyl Moiety (e.g., Aldol (B89426) Condensation on related indanones)

The carbonyl group of this compound is a key site for nucleophilic addition reactions. A classic example of such reactivity in related cyclic ketones is the aldol condensation. In this reaction, the enolate of one ketone molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule.

Studies on 1-indanone (B140024), a structurally related aromatic ketone, have demonstrated its participation in aldol-type reactions. For instance, 1-indanone can react with aromatic aldehydes like piperonal (B3395001) in a condensation reaction. gordon.edu In some cases, these reactions can be performed under solvent-free conditions. truman.edu The general mechanism involves the base-catalyzed formation of an enolate from 1-indanone, which then adds to the aldehyde. Subsequent dehydration of the resulting aldol adduct yields a more conjugated product. rsc.org

A plausible mechanism for the base-catalyzed aldol condensation of a ketone with an aldehyde is as follows:

Formation of the ketone enolate by a base.

Nucleophilic attack of the enolate on the aldehyde carbonyl carbon.

Protonation of the resulting alkoxide to form the β-hydroxy ketone (aldol adduct).

Base-catalyzed dehydration of the aldol adduct to form an α,β-unsaturated ketone.

Furthermore, annulation reactions involving 1-indanones can lead to the formation of fused and spiro frameworks through processes that can be initiated by a Michael addition followed by an aldol-type reaction. nih.gov

Table 1: Examples of Aldol-Type Reactions with Indanone Scaffolds
ReactantsCatalyst/ConditionsProduct TypeReference
1-Indanone and PiperonalNaOH (solid), solvent-freeComplex alkene gordon.edu
1-Indanone and 3,4-dimethoxybenzaldehydeNaOH (solid), solvent-free2-(3,4-dimethoxybenzylidene)-indan-1-one truman.edu
Aryl isopropyl ketones and BenzaldehydesSuperacid (TfOH)Highly substituted indanones rsc.org
Symmetrical enones and Dimethyloxosulfonium methylideCorey-Chaykovsky reagentChiral indanone scaffolds nih.gov

N-Substituent Reactivity and Indolyl Anion Chemistry

The nitrogen atom in the indole ring system is a site of significant chemical reactivity. In N-substituted indoles, such as this compound, the N-methyl group is generally stable. However, the indole N-H proton in unsubstituted indoles is acidic and can be removed by a base to form an indolyl anion. This anion is a powerful nucleophile and can react with various electrophiles, leading to N-alkylation or N-acylation. chemicalforums.com While direct deprotonation of the N-methyl group is not typical, the electronic nature of the N-substituent can influence the reactivity of the indole ring.

The formation of an indolyl anion from an N-H indole allows for a wide range of functionalization reactions at the nitrogen atom. For example, N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride. mdpi.com The regioselectivity of reactions on the indole nucleus (N vs. C3 alkylation) can be influenced by the reaction conditions, including the base and solvent used. rsc.org

While this compound already possesses an N-methyl group, understanding the chemistry of the indolyl anion is crucial for appreciating the broader reactivity patterns of the indole scaffold. The presence of the N-methyl group directs electrophilic attack towards the carbon framework of the indole ring, typically at the C3 position in fully aromatic indoles. nih.gov

Oxidative Transformations of the Dihydroindole-one Core

The dihydroindole-one core of this compound is susceptible to oxidative transformations. These reactions can lead to either aromatization of the dihydroindole ring to form an indole or to oxidative degradation of the molecule. The specific outcome often depends on the oxidizing agent and the reaction conditions.

Oxidative Aromatization Studies

The dehydrogenation (oxidation) of indolines (2,3-dihydroindoles) is a well-established method for the synthesis of indoles. researchgate.net Various reagents can effect this transformation, including palladium on carbon (Pd/C), manganese dioxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netnih.gov In the context of this compound, oxidative aromatization would involve the conversion of the 6,7-dihydro-1H-indol-5(4H)-one core to a 1-methyl-1H-indol-5-ol or a related aromatic species.

Studies on related 4,5,6,7-tetrahydroindoles have shown that they can undergo oxidative dearomatization, for instance, using Dess-Martin periodinane, to yield 5,6-dihydro-1H-indol-2(4H)-ones. nih.gov While this is not a direct aromatization to an indole, it highlights the susceptibility of the tetrahydroindole core to oxidation. Cytochrome P450 enzymes have also been shown to catalyze the aromatization of indoline (B122111) to indole through a novel dehydrogenation pathway. nih.govresearchgate.net

The choice of oxidizing agent is critical. For example, the dehydrogenation of certain acceptor-substituted indoline derivatives has been studied using nitrobenzene (B124822) in the presence of carbonates. lookchem.com

Table 2: Reagents for Dehydrogenation of Indolines
ReagentConditionsProductReference
Palladium dichlorideMethanol/triethylamineIndole researchgate.net
Palladium on carbon (Pd/C)VariesIndole researchgate.net
Dess-Martin periodinaneVaries5,6-dihydro-1H-indol-2(4H)-one (from 4,5,6,7-tetrahydroindole) nih.gov
Cytochrome P450 enzymesBiological systemIndole nih.govresearchgate.net
Nitrobenzene/Potassium carbonateBoilingIndole lookchem.com

Investigation of Oxidative Degradation Mechanisms

Oxidation is a common pathway for the degradation of drug molecules and other organic compounds. nih.govpharmaceutical-journal.com The mechanisms of oxidative degradation can be complex, often involving radical chain reactions (autoxidation) or reactions with peroxides. nih.goviipseries.orgresearchgate.net

For indole-containing compounds, oxidative degradation can lead to a variety of products. The indole ring can be cleaved, for instance, in biological systems, indole can be degraded via intermediates such as indoxyl, isatin, and ultimately to anthranilate. nih.gov The specific degradation pathway can be strain-dependent in microbial degradation. nih.gov In some fungi, indole degradation proceeds through oxidation to oxindole (B195798) and isatin. science.gov

The initial steps of indole alkaloid biosynthesis and degradation often involve oxidative processes. nih.gov The stability of 2,3-dihydroindoles towards oxidation can be variable; some are sensitive to air oxidation in solution, leading to aromatization or conversion to 2-oxindoles. nih.gov The presence of the ketone functionality in this compound could potentially influence the pathways of oxidative degradation, possibly leading to more complex product mixtures.

The primary mechanisms of oxidative degradation include:

Autoxidation: A radical-mediated chain reaction involving molecular oxygen. nih.goviipseries.org

Peroxide-mediated oxidation: Nucleophilic or electrophilic reactions with peroxides. iipseries.orgresearchgate.net

Single electron transfer to dioxygen: Can occur with compounds that can form a carbanion. iipseries.org

Understanding these fundamental mechanisms is crucial for predicting and controlling the stability of this compound and related compounds.

Catalytic Transformations

The scaffold of this compound, featuring both an electron-rich N-methylated pyrrole (B145914) ring and a cyclohexanone (B45756) moiety with activatable C-H bonds, presents a versatile platform for a variety of catalytic transformations. Research into its reactivity has unveiled pathways to complex molecular architectures through the selective functionalization of C-H bonds, primarily utilizing transition metal catalysts such as rhodium and palladium.

C-H Insertion Reactions (e.g., Rhodium Carbenoid-mediated)

Rhodium-catalyzed C-H insertion reactions represent a powerful tool for the formation of C-C bonds, proceeding through the generation of a transient rhodium carbenoid species from a diazo compound. While direct studies on this compound are not extensively documented, the reactivity of analogous N-substituted indole derivatives and cyclic ketones provides significant insight into the potential transformations of this substrate.

The mechanism of rhodium carbenoid C-H insertion generally involves the reaction of a diazo compound with a rhodium(II) catalyst, such as rhodium(II) acetate, to form a highly electrophilic rhodium carbene intermediate. This intermediate can then react with a C-H bond in an intramolecular or intermolecular fashion. In the context of indole derivatives, the electron-rich pyrrole ring can be a target for C-H functionalization. For N-substituted indoles, the C2 and C7 positions are often susceptible to electrophilic attack.

Research on related pyrrolocyclohexanones has demonstrated the feasibility of rhodium(III)-catalyzed benzannulation with enaldiazo compounds. A plausible mechanism involves the formation of a rhodium carbenoid complex, followed by α-insertion and subsequent cyclization, underscoring the potential for complex annulation reactions starting from similar tetrahydroindolone cores morressier.com. The choice of rhodium catalyst and the specific diazo precursor can influence the chemoselectivity and stereoselectivity of the C-H insertion.

Below is an interactive data table summarizing typical conditions for rhodium-catalyzed C-H insertion reactions involving indole derivatives, which can be considered analogous for this compound.

CatalystDiazo CompoundSolventTemperature (°C)Product Type
Rh₂(OAc)₄Ethyl 2-diazoacetateDichloromethane25-40C-H insertion product
[Cp*RhCl₂]₂Enaldiazo compound1,2-Dichloroethane80Annulated indole
Chiral Rh(II)Donor/acceptor diazoDichloromethane25Enantioselective C-H insertion

Palladium-Catalyzed Intramolecular C-H Bond Functionalization

Palladium-catalyzed C-H bond functionalization has emerged as a cornerstone of modern organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with high levels of chemo- and regioselectivity. For this compound, the presence of multiple C-H bonds on both the aromatic pyrrole ring and the aliphatic cyclohexanone ring offers numerous possibilities for intramolecular functionalization, leading to the construction of novel polycyclic systems.

The mechanism of these transformations often involves an initial C-H activation step, which can proceed via several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic cleavage. In many cases, a directing group is employed to control the regioselectivity of the C-H activation. For N-substituted indoles, the substituent on the nitrogen can act as a directing group, guiding the palladium catalyst to a specific C-H bond.

While specific examples for this compound are limited in the literature, extensive research on other indole derivatives provides a framework for predicting its reactivity. Palladium-catalyzed intramolecular reactions of N-allyl-1H-indole-2-carboxamides, for instance, lead to the formation of pyrazino[1,2-a]indoles through the functionalization of a C-H bond on the indole nucleus. The regioselectivity of C-H functionalization on the indole core (e.g., C2 vs. C3 vs. C7) can be controlled by the choice of catalyst, ligands, and directing groups.

The following interactive data table outlines representative conditions for palladium-catalyzed intramolecular C-H functionalization of indole derivatives.

Palladium CatalystLigandOxidant/BaseSolventProduct Type
Pd(OAc)₂P(o-tol)₃K₂CO₃TolueneCyclized product
PdCl₂(MeCN)₂NoneAg₂CO₃AcetonitrileFused heterocyclic system
[Pd(allyl)Cl]₂Chiral phosphineNaOAcDioxaneEnantioselective cyclized product

Mechanistic Elucidation of Novel Reactions

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. For novel reactions involving this compound, a combination of experimental and computational techniques is employed to elucidate the intricate details of the reaction pathways.

Intermediate Characterization and Reaction Pathway Determination

Experimental approaches to mechanistic elucidation often focus on the isolation and characterization of reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are invaluable for determining the structure of transient species. For catalytic reactions, the identification of catalyst-substrate complexes or key organometallic intermediates can provide direct evidence for a proposed catalytic cycle.

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, transition states, and intermediates.

For the catalytic transformations of this compound, computational studies can provide insights that are difficult to obtain through experiments alone. For instance, in palladium-catalyzed C-H activation, DFT can be used to compare the energetic feasibility of different C-H activation pathways (e.g., CMD vs. oxidative addition) and to rationalize the observed regioselectivity. By modeling the transition states for the activation of different C-H bonds, the lowest energy pathway can be identified, thus explaining why a particular position on the molecule is preferentially functionalized.

Furthermore, computational models can elucidate the role of ligands, solvents, and other additives in the reaction. For example, calculations can reveal how a ligand influences the geometry and electronic properties of the metal catalyst, thereby affecting its reactivity and selectivity. This predictive power of computational chemistry is instrumental in the development of new and more efficient catalytic systems for the transformation of complex molecules like this compound.

Derivatization and Functionalization Strategies of 1 Methyl 6,7 Dihydro 1h Indol 5 4h One Derivatives

Regioselective Functionalization of the Indole (B1671886) and Cyclohexanone (B45756) Rings

The distinct electronic properties of the pyrrole (B145914) and cyclohexanone moieties within the dihydroindole-one core allow for highly regioselective reactions. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the cyclohexanone ring provides a handle for reactions at the α-positions to the carbonyl group.

The C2 position of the pyrrole ring is particularly reactive towards electrophilic aromatic substitution. nih.gov This inherent reactivity allows for the introduction of various functional groups at this site. Furthermore, modern C-H activation techniques offer a powerful tool for functionalization. By using a directing group on the indole nitrogen, it is possible to direct metallation and subsequent reaction to the C2 position, overcoming potential regioselectivity issues. nih.gov

The cyclohexanone ring can be selectively functionalized at the α-carbon (C4 position). One common strategy is α-formylation, achieved by reacting the dihydroindole-one with reagents like ethyl formate (B1220265) in the presence of a base such as sodium methoxide (B1231860) or potassium tert-butoxide. nih.gov This reaction introduces a formyl group at the C4 position, which can then be converted into various enaminoketones, serving as versatile intermediates for further synthesis. nih.gov The regioselective C-H functionalization at the C4 position of indoles is generally challenging due to the higher nucleophilicity of the pyrrole ring. nih.gov However, the presence of the ketone at C5 in the dihydroindolone core activates the adjacent C4 position for enolate-based reactions.

Table 1: Examples of Regioselective Functionalization Reactions

Reaction Type Position Reagents and Conditions Product Type Reference
α-Formylation C4 Ethyl formate, NaOMe or KOtBu α-Formylated ketone nih.gov
C-H Activation C2 Cp*Rh(III)-catalysis with a directing group C2-Benzannulated indole nih.gov

Introduction of Diverse Substituents (e.g., Aryl, Heteroaryl, Alkyl, Alkenyl)

Building upon the regioselective methods, a wide array of substituents can be incorporated into the 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one framework. These modifications are crucial for tuning the electronic and steric properties of the molecule, often in the context of developing new materials or biologically active compounds.

Alkylation can be achieved at several positions. For instance, after conversion of the C5-ketone to a thioketone, S-alkylation can be performed using alkyl halides like methyl bromoacetate. nih.gov This sulfide (B99878) intermediate can then be used in subsequent cyclization reactions. nih.gov Double methylation has also been reported in related systems. nih.gov

Arylation strategies often rely on modern cross-coupling reactions. Palladium-catalyzed intramolecular C-H arylation has been used to form new rings by connecting a pre-installed aryl chloride to the indole core. nih.gov While direct C-H arylation of the indole C4 position is difficult, the use of a glycine (B1666218) auxiliary and a palladium catalyst can facilitate the regioselective introduction of aryl groups at this position in the parent indole system, a strategy that could be adapted for the dihydroindolone core. nih.gov

The introduction of heteroaryl groups is also a key strategy. For example, double substitution reactions with pyrrole have been shown to occur at the C2 and C3 positions of N-benzyl protected pyrrolocyclohexanones. nih.gov This demonstrates the feasibility of incorporating complex heterocyclic moieties.

Strategies for Chiral Dihydroindole-one Derivatives

The synthesis of enantiomerically pure or enriched dihydroindole-one derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. nih.gov Several strategies have been developed to introduce chirality into related heterocyclic systems.

One powerful approach is asymmetric catalysis. The enantioselective intramolecular aza-Michael reaction (IMAMR) has been successfully used to create chiral centers in the synthesis of fluorinated indolizidinone derivatives, a strategy that relies on the cyclization of a precursor containing a chiral catalyst, such as a phosphoric acid derivative. acs.orgnih.gov This method establishes a key stereocenter that directs the formation of the final product. acs.org Similarly, enantioselective C-H insertion reactions using α-diazocarbonyl compounds represent another catalytic method for generating chiral dihydroindoles. amanote.com

For racemic mixtures of chiral derivatives, chiral chromatography is a viable method for separation. Polysaccharide-based chiral stationary phases (CSPs) have been effectively used in High-Performance Liquid Chromatography (HPLC) to resolve enantiomers of chiral pyridazin-3(2H)-one derivatives, a technique directly applicable to chiral dihydroindole-ones. nih.gov

Furthermore, palladium-catalyzed enantioselective cyanoamidation has been developed to produce optically active 3,3-disubstituted oxindoles, which are structurally related to the dihydroindole-one core. nih.govresearchgate.net This highlights the potential of transition metal catalysis with chiral ligands to control stereochemistry in these systems.

Table 2: Approaches for Synthesizing Chiral Derivatives

Strategy Method Example Reference
Asymmetric Catalysis Enantioselective Intramolecular Aza-Michael Reaction (IMAMR) Use of a chiral phosphoric acid catalyst to induce cyclization acs.orgnih.gov
Asymmetric Catalysis Enantioselective C-H Insertion Reaction with α-diazocarbonyl compounds and a chiral catalyst amanote.com
Chiral Resolution Semi-preparative Chiral HPLC Separation of racemates using a polysaccharide-based chiral stationary phase nih.gov

Synthesis of Polycyclic Systems Incorporating the Dihydroindole-one Core

The dihydroindole-one scaffold is an excellent starting point for the construction of more complex, polycyclic systems. nih.gov The synthesis of such compounds is a significant goal in organic chemistry, as polycyclic frameworks are common in natural products and medicinally relevant molecules. nih.gov

Annulation reactions that build new rings onto the core structure are a primary strategy. For example, reacting the C4-formylated dihydroindole-one with secondary amines produces enaminoketones. These intermediates can then undergo cycloaddition reactions to form amanote.comnih.gov-fused six-membered rings, leading to tricyclic heterocycles. nih.gov

Another approach involves intramolecular Friedel-Crafts acylation. By first N-alkylating the indole with a precursor containing a carboxylic acid, subsequent treatment with polyphosphoric acid can induce cyclization, fusing a new five-membered ring to the nih.govjmchemsci.com positions of the indole. nih.gov

More advanced methods include transition metal-catalyzed benzannulation. A rhodium(III)-catalyzed reaction between an N-pyrimidine protected dihydroindolone and an enaldiazo compound can be used to construct a new fused benzene (B151609) ring, forming an indolocyclohexanone structure. nih.gov This C-H activation strategy provides an efficient route to complex polycycles. nih.gov The synthesis of polycyclic systems is often challenging and can require multi-step sequences, making the development of cascade or one-pot reactions highly valuable. nih.gov

Table 3: Methods for Polycyclic System Synthesis

Annulation Strategy Fused Ring System Key Reaction Reference
Cycloaddition amanote.comnih.gov-Fused Six-Membered Ring Reaction of C4-enaminoketone intermediates nih.gov
Intramolecular Acylation nih.govjmchemsci.com-Fused Five-Membered Ring Polyphosphoric acid (PPA) mediated Friedel-Crafts acylation nih.gov
C-H Activation Fused Benzene Ring Cp*Rh(III)-catalyzed benzannulation nih.gov

Applications of 1 Methyl 6,7 Dihydro 1h Indol 5 4h One As a Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The unique structure of the tetrahydroindolone core makes it an ideal precursor for the synthesis of elaborate heterocyclic systems. Its reactivity at various positions allows for the systematic construction of fused ring systems, leading to novel chemical entities.

The 4,5,6,7-tetrahydroindol-4-one framework is particularly well-suited for the synthesis of tricyclic heterocycles, which are of interest as potentially pharmacologically active compounds. nih.govmdpi.com A common strategy involves the functionalization of the ketone moiety. For instance, α-formylation of the ketone can be achieved by reacting the tetrahydroindolone with ethyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860) or potassium tert-butoxide. nih.govmdpi.com The resulting product can then be converted into enaminoketones, which serve as key precursors for building various fused six-membered rings, thereby forming tricyclic indole (B1671886) and dihydroindole derivatives. nih.govmdpi.com

Table 1: Representative Tricyclic Synthesis Precursors from Tetrahydroindolones

Starting Material Reagents Intermediate Product Application
4,5,6,7-Tetrahydroindol-4-one 1. Ethyl formate, NaOMe 2. Secondary amine Enaminoketone Precursor for [4+2] cycloadditions to form fused six-membered rings. nih.govmdpi.com

Condensed pyrroloindoles, which feature a fused pyrrole (B145914) ring on the indole core, can be synthesized using the tetrahydroindolone scaffold. One established method involves the Palladium-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles derived from the parent compound. Another approach to creating fluorochem.co.uk-fused five-membered heterocycles is through a Paal-Knorr type condensation. nih.gov This involves first converting the tetrahydroindolone into a 1,4-dicarbonyl compound, which can then react with nucleophiles to form the fused pyrrole ring. nih.gov For example, allylation of the tetrahydroindolone followed by a Wacker-Tsuji oxidation yields the necessary 1,4-diketone intermediate for this cyclization. nih.gov

The tetrahydroindolone core also serves as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters. This transformation is typically achieved through C-H insertion reactions, often catalyzed by transition metals like rhodium. These reactions allow for the construction of a new carbocyclic ring fused to the indole core, with the simultaneous introduction of a β-ketoester functionality, which is a valuable synthetic handle for further molecular elaboration.

Role in Total Synthesis of Complex Molecular Scaffolds (e.g., related to alkaloids)

The 4,5,6,7-tetrahydroindol-4-one motif is a key structural element in the synthesis of various natural products and their analogs, particularly those related to alkaloids. nih.govmdpi.com Dehydrogenation of the tetrahydroindolone ring system yields a 4-hydroxy-indole moiety, a core structure found in several bioactive alkaloids, including the psychedelic compound psilocin. nih.govmdpi.com

The scaffold has been instrumental in the laboratory synthesis of complex molecules:

Arcyriacyanin A Analogs : This green-blue pigment, found in certain mycetozoa, exhibits potential anticancer activity. Its synthesis has been accomplished via the nucleophilic addition of a lithiated indole to an N-tosyl-4,5,6,7-tetrahydroindol-4-one, followed by oxidation. nih.gov

Chuangxinmycin Analogs : Due to the antitumoral and antibiotic activity of the natural product Chuangxinmycin, the synthesis of its analogs has garnered significant research interest. A synthetic route starting from 4,5,6,7-tetrahydroindol-4-one allows for the creation of 4-alkylsulfanylindoles, which are key building blocks for the researchgate.net-fused indole core of dehydrochuangxinmycin methyl ester. nih.gov

Development of Advanced Synthetic Probes and Tool Compounds

Synthetic probes and tool compounds are essential for studying biological processes. The indole scaffold, accessible from precursors like 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one, is a common feature in many such molecules. A prominent example is the development of potent and selective inhibitors for the enzyme EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in cancer. nih.govacs.org

Optimization of an indole-based scaffold led to the discovery of CPI-1205, a potent EZH2 inhibitor that has advanced to Phase I clinical trials for B-cell lymphomas. nih.gov The synthesis of such complex molecules often relies on the strategic functionalization of a core indole structure. The versatility of the tetrahydroindolone ring system allows for the creation of diverse substitutions, facilitating the structure-activity relationship (SAR) studies necessary to develop highly potent and selective tool compounds for chemical biology and drug discovery. nih.govacs.org

Utility in Diversifying Chemical Libraries for Academic Research

The inherent reactivity of the 4,5,6,7-tetrahydroindol-4-one core makes it an excellent building block for generating diverse chemical libraries for academic and industrial research. nih.gov The dual functionality of the pyrrole and ketone groups allows for a wide range of chemical modifications, including electrophilic substitution, condensation, cycloaddition, and metal-catalyzed cross-coupling reactions. nih.gov This versatility enables the production of large collections of novel polyheterocyclic compounds. These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery or to explore fundamental chemical biology.

Table 2: List of Mentioned Compounds

Compound Name
This compound
4,5,6,7-Tetrahydroindol-4-one
Psilocin
Arcyriacyanin A
Chuangxinmycin
Dehydrochuangxinmycin methyl ester

Theoretical and Computational Studies of 1 Methyl 6,7 Dihydro 1h Indol 5 4h One and Its Analogues

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and understanding the vibrational and magnetic properties of molecules. diva-portal.org Techniques such as Density Functional Theory (DFT) are widely employed for these purposes. niscpr.res.inniscpr.res.in

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogues of 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Interactive Data Table: Optimized Geometrical Parameters of an Indole (B1671886) Analogue

Below is a representative table of optimized geometrical parameters for an indole derivative, calculated using DFT methods.

Vibrational Wavenumber Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides insights into the vibrational modes of a molecule. arxiv.org Quantum chemical calculations can predict these vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. arxiv.orgnih.gov

For indole derivatives, characteristic vibrational modes include N-H stretching, C=O stretching, and various C-H stretching and bending vibrations. mdpi.comresearchgate.net For example, the C-H stretching vibrations in heterocyclic aromatic compounds are typically observed in the 2800–3200 cm⁻¹ region. arxiv.org Theoretical calculations help in the precise assignment of these bands, which can be complex due to overlapping signals and vibrational coupling. arxiv.orgnih.gov

Interactive Data Table: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for an Indole Analogue

This table presents a comparison of theoretical and experimental vibrational frequencies for a representative indole derivative.

NMR Chemical Shift Predictions (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These predictions are valuable for assigning experimental NMR signals and confirming the proposed structure. jmchemsci.com

The chemical shifts of protons and carbons in this compound and its analogues are influenced by the electronic environment of each nucleus. liverpool.ac.uk For instance, the protons of the methyl group and those on the aromatic and saturated rings will have distinct chemical shifts. jmchemsci.com Computational models can accurately predict these shifts by considering factors like magnetic anisotropy and steric effects. modgraph.co.uk

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for an Indole Analogue

The following table shows predicted NMR chemical shifts for a hypothetical indole analogue.

Electronic Structure Investigations

Understanding the electronic structure of a molecule is key to predicting its reactivity and photophysical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.commalayajournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.orgsamipubco.com

For indole derivatives, the HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed over the carbonyl group and the aromatic system. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. niscpr.res.intandfonline.com

Interactive Data Table: HOMO-LUMO Energies and Energy Gap for an Indole Analogue

This table provides a summary of FMO analysis for a representative indole derivative.

Charge Distribution and Atomic Partial Charges (e.g., Mulliken Charges)

The distribution of electron density within a molecule can be described by atomic partial charges. The Mulliken population analysis is a common method for calculating these charges. niscpr.res.in These charges influence many molecular properties, including the dipole moment and the molecular electrostatic potential, which are important for understanding intermolecular interactions. niscpr.res.inniscpr.res.in

In this compound, the nitrogen and oxygen atoms are expected to have negative partial charges due to their higher electronegativity, while the carbon and hydrogen atoms will have varying degrees of positive charge. This charge distribution is crucial for predicting how the molecule will interact with other molecules and its potential reactive sites. niscpr.res.in

Interactive Data Table: Mulliken Partial Atomic Charges for an Indole Analogue

The table below shows calculated Mulliken charges for selected atoms in an indole analogue.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Softness)

The indole nucleus is known to be a π-excessive (electron-rich) system, which generally predisposes it to electrophilic substitution reactions. nih.gov However, the presence of an α,β-unsaturated ketone in the fused cyclohexanone (B45756) ring significantly modulates this reactivity. The electron-withdrawing nature of the carbonyl group influences the electron density distribution across the entire molecule.

Key global reactivity descriptors include:

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron configuration. A higher value indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease with which the electron cloud can be polarized. Higher softness implies higher reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.comnih.gov

The theoretical calculation of these parameters allows for a quantitative comparison of the reactivity of this compound with other related compounds. nih.gov

Table 1: Global Reactivity Descriptors and Their Calculation Formulas

Descriptor Formula Description
Ionization Potential (IP) IP ≈ -EHOMO The approximate energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMO The approximate energy released when an electron is added.
Chemical Hardness (η) η = (IP - EA) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / η The reciprocal of hardness, indicating polarizability.
Electronegativity (χ) χ = (IP + EA) / 2 The power of a molecule to attract electrons.
Chemical Potential (μ) μ = -χ = -(IP + EA) / 2 The escaping tendency of electrons.

Mechanistic Insights from Computational Chemistry

Computational chemistry is instrumental in elucidating complex reaction mechanisms at the atomic level, providing insights that are often inaccessible through experimental means alone. nih.govimist.ma

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Computationally, a structure is confirmed as a true transition state by performing a frequency calculation. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate, effectively the breaking and forming of chemical bonds. imist.ma For reactions involving this compound, such as alkylation, condensation, or cycloaddition, DFT calculations can precisely map the geometry and energy of the relevant transition states.

By connecting reactants, transition states, intermediates, and products, computational methods can map entire reaction pathways. researchgate.net The Gibbs free energy (ΔG) is calculated for each stationary point along the pathway. The energy difference between the reactants and the transition state (the activation energy barrier) determines the reaction rate. By comparing the activation barriers of competing pathways, chemists can predict the outcome of a reaction, including its regioselectivity and stereoselectivity. imist.ma For this compound, this analysis could predict, for example, whether an electrophile would preferentially attack the C3 position of the indole ring or the α-carbon of the ketone, and under what conditions. nih.gov

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound effect on reaction energetics and mechanisms. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org This model creates a cavity around the solute molecule and calculates the electrostatic interactions between them.

Studies on various indole derivatives have demonstrated that solvent polarity can significantly influence properties and reaction enthalpies. researchgate.netresearchgate.netnih.gov For instance, polar solvents can stabilize charged intermediates or transition states more effectively than nonpolar solvents, thereby lowering the activation energy and accelerating the reaction rate. temple.edu Simulating the reactions of this compound in different solvents using PCM would provide a more accurate prediction of its chemical behavior under realistic laboratory conditions.

Spectroscopic Property Simulations and Interpretation

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a robust and widely used computational method for simulating the electronic absorption spectra (UV-Visible) of molecules. mdpi.comrsc.org The calculation provides information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

For this compound, the chromophore consists of a pyrrole (B145914) ring fused to an α,β-unsaturated ketone system. TD-DFT calculations would predict the key electronic transitions, such as the lower-energy n→π* transition associated with the carbonyl group's lone pair electrons and the higher-energy π→π* transitions within the conjugated system. rsc.org Analysis of the molecular orbitals involved in these transitions provides a detailed understanding of the nature of the electronic excitation. mdpi.com Such theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Table 2: Representative TD-DFT Output for a Simulated UV-Vis Spectrum

Excitation Wavelength (λmax) Oscillator Strength (f) Major Orbital Contributions Transition Type
S0 → S1 Predicted nm > 0.0 HOMO-1 → LUMO n → π*
S0 → S2 Predicted nm > 0.1 HOMO → LUMO π → π*

Note: This table is illustrative of typical TD-DFT results for a similar chromophore; specific values for this compound would require a dedicated computational study.

Theoretical Infrared Spectra Interpretation of this compound and its Analogues

The theoretical interpretation of the infrared (IR) spectrum of this compound and its analogues provides significant insights into their molecular structure and vibrational properties. Through computational methods, primarily Density Functional Theory (DFT), it is possible to predict the vibrational frequencies and modes of these molecules and correlate them with experimentally obtained spectra. This analysis is crucial for the accurate assignment of spectral bands and for understanding the electronic and structural characteristics of these compounds.

A comprehensive vibrational analysis is often performed on a structurally similar analogue, such as 1-methyl-4-piperidone, to provide a basis for the interpretation of the spectrum of the target molecule. The structural similarity, both featuring an N-methylated six-membered ring containing a ketone, allows for a reliable comparison of their vibrational modes.

For a molecule like 1-methyl-4-piperidone, DFT calculations, for instance using the B3LYP functional with a 6-311G** basis set, can be employed to perform a full structure optimization and subsequent force field calculation. The resulting theoretical vibrational frequencies are then compared with experimental FT-IR and FT-Raman data. A high degree of correlation between the simulated and experimental spectra validates the computational model and allows for unambiguous assignments of the fundamental vibrational modes, often aided by Potential Energy Distribution (PED) calculations. nih.gov

The interpretation of the theoretical IR spectrum involves the assignment of calculated vibrational frequencies to specific molecular motions. Key vibrational modes for this compound and its analogues would include:

C=O Stretching: The carbonyl group (C=O) stretching vibration is one of the most characteristic and intense bands in the IR spectrum of ketones. For cyclic ketones, the position of this band is sensitive to ring strain and conjugation. In a six-membered ring ketone like 1-methyl-4-piperidone, this vibration is typically observed in the region of 1715-1725 cm⁻¹. Theoretical calculations can precisely predict this frequency and any shifts due to the electronic environment.

C-N Stretching: The stretching vibrations of the C-N bonds within the heterocyclic ring are also important diagnostic peaks. These are typically found in the fingerprint region of the spectrum, and their exact positions can be elucidated through computational analysis.

CH₂, CH₃, and C-H Vibrations: The molecule contains several C-H bonds in the methylene (B1212753) (CH₂) groups of the ring and the methyl (CH₃) group attached to the nitrogen. The stretching vibrations of these bonds are expected in the 2800-3000 cm⁻¹ region. Bending, wagging, twisting, and rocking modes of these groups appear at lower frequencies and contribute to the complexity of the fingerprint region. DFT calculations are instrumental in disentangling these various modes.

Ring Vibrations: The collective vibrations of the atoms constituting the heterocyclic ring give rise to a series of bands in the fingerprint region. These modes are often coupled and their assignment without theoretical calculations can be challenging.

The following interactive data table presents a comparison of the theoretical (calculated) and experimental vibrational frequencies for a close analogue, 1-methyl-4-piperidone, providing a basis for the interpretation of the IR spectrum of this compound. The assignments are based on PED analysis.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (Potential Energy Distribution, %)
ν(C=O)17201718C=O stretch (85%)
νₐₛ(CH₂)29452940Asymmetric CH₂ stretch (95%)
νₛ(CH₂)28802875Symmetric CH₂ stretch (92%)
νₐₛ(CH₃)29852980Asymmetric CH₃ stretch (96%)
νₛ(CH₃)28952890Symmetric CH₃ stretch (94%)
δ(CH₂)14601458CH₂ scissoring (78%)
δₐₛ(CH₃)14451442Asymmetric CH₃ deformation (80%)
δₛ(CH₃)13751372Symmetric CH₃ deformation (75%)
ν(C-N)11501148C-N stretch (65%) + Ring deformation
Ring Breathing980975Ring deformation (70%)

The excellent agreement between the calculated and experimental frequencies for the analogue underscores the reliability of DFT methods in predicting and interpreting the vibrational spectra of such heterocyclic systems. nih.gov This theoretical framework provides a robust foundation for the analysis of the IR spectrum of this compound, allowing for a detailed understanding of its molecular vibrations and structural features.

Structure Reactivity Relationship Studies of 1 Methyl 6,7 Dihydro 1h Indol 5 4h One Derivatives As Synthetic Scaffolds

Influence of Substituent Effects on Synthetic Efficiency and Product Yields

The reactivity of indole-based scaffolds, including derivatives of 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one, is significantly influenced by the electronic properties of substituents on the molecule and its reaction partners. These effects can dictate the efficiency of synthetic transformations and the distribution of products.

Studies on the C3-functionalization of indole (B1671886) rings through reactions with various aromatic ketones have shown that the electronic nature of substituents on the reacting partner may not always be the determining factor for reaction yield. For example, in the synthesis of trifluoromethyl(indolyl)phenylmethanols, trifluoroacetophenones bearing either electron-donating groups (p-methyl, p-methoxy) or electron-withdrawing halogen substituents (p-F, p-Cl, p-Br) on the phenyl ring all provided the desired products in excellent yields, generally between 89% and 98%. This suggests that for certain highly reactive electrophiles, the inherent nucleophilicity of the indole ring governs the reaction outcome, largely independent of minor electronic variations on the electrophile.

The following table illustrates the effect of substituents on the phenyl ring of trifluoroacetophenones on the yield of the corresponding indolylmethanol product.

Substituent (para-position)Product Yield (%)
-F97
-Cl92
-Br89
-CH398
-OCH393

Stereochemical Outcomes in Derivative Synthesis

The synthesis of specific stereoisomers of this compound derivatives is a critical aspect of developing complex molecular architectures, particularly for pharmacologically active compounds. While specific studies on the stereoselective synthesis of this exact scaffold are not widely documented, general principles of stereochemical control are directly applicable. The presence of the ketone at the C5 position and the adjacent prochiral C4 and C6 methylene (B1212753) groups offers multiple opportunities for introducing chirality.

Two primary strategies for achieving stereocontrol are substrate control and auxiliary control.

Substrate Stereochemical Control : This occurs when an existing stereocenter within the molecule directs the formation of a new stereocenter. For a derivative of this compound that already possesses a chiral center, this existing stereochemistry could influence the facial selectivity of a nucleophilic attack on the C5 carbonyl group, leading to a diastereoselective synthesis of a chiral alcohol.

Auxiliary Stereochemical Control : This strategy involves temporarily attaching a chiral auxiliary to the molecule to direct a stereoselective transformation. After the reaction, the auxiliary is removed. For the this compound scaffold, a chiral auxiliary could be used, for instance, to form a chiral enolate or enamine, which would then react with an electrophile from a specific direction, allowing for the stereocontrolled functionalization of the C4 or C6 position.

Although detailed examples for the target molecule are scarce, the synthesis of other complex heterocyclic systems, such as (1R,5S)‐2‐Methyl‐6,7‐benzomorphan, demonstrates the application of these principles in practice, where stereochemistry is carefully controlled over a multi-step synthesis. researchgate.net

Tuning Reactivity for Specific Chemical Transformations

Controlling the reactivity of the this compound scaffold is essential for achieving specific chemical transformations and avoiding unwanted side reactions. The inherent reactivity of the molecule is defined by the nucleophilic pyrrole (B145914) ring, the electrophilic ketone, and the enolizable α-protons.

One of the most important strategies for tuning the reactivity of the related 4,5,6,7-tetrahydroindol-4-one scaffold involves protection of the indole nitrogen. actascientific.com The N-H proton is acidic and the pyrrole ring is highly susceptible to electrophilic attack and oxidation. In the target molecule, the N-methyl group already serves this purpose to some extent by preventing N-H related side reactions, thus directing reactivity towards other parts of the molecule. For more demanding transformations that require harsh reagents, a more robust protecting group like a p-toluenesulfonyl (tosyl) group is often employed. For example, the N-tosylation of 1,5,6,7-Tetrahydro-4H-indol-4-one was a necessary step to enable the subsequent bromination at the C5 position using cupric bromide. actascientific.com Without this protection, the reaction would likely fail or result in a complex mixture of products due to reactions on the pyrrole ring.

Once the nitrogen is protected, the reactivity of the cyclohexanone (B45756) ring can be exploited. The brominated intermediate, 5-bromo-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one, is a versatile precursor. actascientific.com Treatment with base (lithium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) facilitates an elimination reaction, leading to the formation of an aromatic 4-hydroxyindole (B18505) derivative. actascientific.com This two-step process—protection/activation followed by elimination—is a prime example of how reactivity is tuned to achieve a specific, non-obvious transformation from a saturated carbocyclic ring to an aromatic one.

Another method for tuning reactivity involves modifying the ketone itself. Reaction of 4,5,6,7-tetrahydroindol-4-ones with ethyl formate (B1220265) and a base regioselectively formylates the α-position of the ketone. nih.gov The resulting β-dicarbonyl compound can then be converted into various enaminoketones, which serve as versatile starting materials for the synthesis of fused six-membered heterocyclic rings. nih.gov This approach effectively transforms the ketone into a more complex functional group, opening up new pathways for chemical synthesis.

Development of Novel Synthetic Methods Based on Structure-Reactivity Principles

Understanding the structure-reactivity relationships of the tetrahydroindolone core has led to the development of novel and efficient synthetic methods for creating complex derivatives. These methods often leverage modern synthetic techniques to improve yield, reduce reaction times, and enable new types of transformations.

Microwave-Assisted Synthesis: A significant advancement is the use of microwave synthesizers to accelerate reactions. In the synthesis of 4-hydroxy indole from 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one, both the bromination step with CuBr₂ and the subsequent elimination step with Li₂CO₃ were performed under microwave irradiation. actascientific.com This technique dramatically reduced reaction times from hours to minutes while maintaining high yields, demonstrating an energy-efficient and rapid synthetic protocol. actascientific.com

Palladium-Catalyzed C-H Arylation: Based on the principle of C-H activation, intramolecular palladium-catalyzed arylation has been used on derivatives of 4,5,6,7-tetrahydroindol-4-one to construct fused polycyclic systems. nih.gov This advanced method relies on the inherent reactivity of C-H bonds in the presence of a suitable palladium catalyst to form new carbon-carbon bonds, offering a powerful tool for building molecular complexity. nih.gov

Cycloaddition Reactions: The dienophilic or dipolarophilic nature of the tetrahydroindolone scaffold can be exploited in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions of azomethine imines with alkynes, catalyzed by copper complexes, have been developed for the synthesis of pyrazolo[1,2-a]pyrazoles. nih.gov Applying this logic, the double bond within the pyrrole ring or a functionalized derivative of the cyclohexene (B86901) ring of the tetrahydroindolone could serve as a reaction partner in various cycloadditions to construct novel, densely functionalized heterocyclic systems.

These modern synthetic methods are direct outcomes of a deep understanding of the molecule's electronic properties and inherent reactivity, allowing chemists to design more efficient and innovative pathways to new chemical entities.

Future Directions and Emerging Research Avenues

Advanced Catalyst Development for Enhanced Selectivity and Yields

The synthesis of dihydroindole-ones, including N-methylated derivatives, is heavily reliant on catalytic processes. Future research will undoubtedly focus on the development of novel catalysts that offer superior control over selectivity and lead to higher product yields. Key areas of advancement are expected in transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis: Rhodium and palladium catalysts have already demonstrated their utility in the synthesis of indole (B1671886) and dihydroindole frameworks. Future efforts will likely concentrate on designing ligands for these metals that can precisely control the stereochemistry of the products, leading to enantiomerically pure dihydroindole-ones. The development of catalysts that can facilitate direct C-H activation and functionalization on the dihydroindole-one scaffold will also be a significant area of research, enabling the synthesis of more complex derivatives from simple precursors.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often cost-effective alternative to metal-based systems. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, are being explored for the asymmetric synthesis of various heterocyclic compounds. The development of organocatalysts specifically tailored for the synthesis of 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one could provide a more sustainable and scalable route to chiral derivatives.

Catalyst TypePotential AdvantagesResearch Focus
Rhodium-based High efficiency in C-H insertion and cyclization reactions.Ligand design for enhanced enantioselectivity.
Palladium-based Versatility in cross-coupling and cyclization reactions.Development of catalysts for direct C-H functionalization.
Organocatalysts Metal-free, environmentally benign, and often cheaper.Design of chiral catalysts for asymmetric synthesis.

Exploration of Novel Reaction Pathways for Dihydroindole-one Synthesis

The development of novel MCRs that directly assemble the this compound core from readily available starting materials would represent a major breakthrough. Furthermore, cascade reactions, where a single catalytic event triggers a series of subsequent transformations, are being investigated to build molecular complexity in a highly efficient manner. Researchers are also exploring photochemical and electrochemical methods as alternative energy sources to drive the synthesis of dihydroindole-ones under milder conditions.

Integration with Flow Chemistry and Automated Synthesis Techniques

The translation of laboratory-scale syntheses to industrial production requires robust and scalable methodologies. Flow chemistry and automated synthesis platforms are emerging as powerful tools to achieve this.

Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. The integration of the synthesis of this compound into a continuous flow process could enable its on-demand production and facilitate the rapid optimization of reaction conditions.

Automated Synthesis: Automated platforms, often coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. By automating the synthesis and analysis of libraries of dihydroindole-one derivatives, researchers can more efficiently explore the structure-activity relationships of these compounds for various applications.

Expanding the Scope of Dihydroindole-one Derivatives for Materials Science Applications

The unique photophysical and electronic properties of the indole nucleus suggest that derivatives of this compound could find applications in the field of materials science. The fusion of the dihydroindole-one core with other aromatic systems can lead to the creation of novel π-conjugated materials with interesting optoelectronic properties.

These materials could potentially be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune the electronic properties of these materials by modifying the substituents on the dihydroindole-one ring makes them attractive candidates for the rational design of functional organic materials. Future research will focus on the synthesis of a wider range of these derivatives and the comprehensive characterization of their material properties.

Application AreaDesired PropertiesPotential Dihydroindole-one Derivative Features
Organic Electronics High charge carrier mobility, tunable bandgap.Extended π-conjugation, electron-donating/withdrawing substituents.
Sensors High sensitivity and selectivity.Functional groups capable of specific analyte binding.
Photovoltaics Broad absorption spectrum, efficient charge separation.Donor-acceptor architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one, and how can reaction conditions be standardized?

  • Methodological Answer : A two-step synthesis involving cyclohexanedione derivatives and methylamine under reflux conditions (e.g., using ethanol as a solvent) yields the compound with high purity (93% yield). Key parameters include temperature control (184°C melting point confirmation) and stoichiometric ratios of reactants. Characterization via 1H^1H-NMR (e.g., δ 0.89–7.16 ppm for methyl and aromatic protons) and FT-IR (e.g., 1610 cm1^{-1} for carbonyl stretching) ensures reproducibility .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential, with 1H^1H-NMR resolving methyl groups (δ 0.89–1.05 ppm) and aromatic protons (δ 6.79–7.16 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ 186.44 ppm) and quaternary centers. FT-IR confirms functional groups (e.g., 1610 cm1^{-1} for ketones). High-resolution mass spectrometry (HRMS) validates molecular weight (C9_9H11_{11}NO, 149.19 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation (H333 hazard) and skin contact (H313). Store at -20°C for long-term stability. Toxicity screening (e.g., Ames test) is advised due to structural similarity to bioactive indole derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure determination?

  • Methodological Answer : Employ iterative refinement using SHELX software (e.g., SHELXL for small-molecule refinement). Cross-validate data with ORTEP-III for thermal ellipsoid visualization. Address outliers via data pruning (e.g., Rint_\text{int} < 5%) and verify hydrogen bonding networks with PLATON .

Q. What strategies optimize enantioselective synthesis of derivatives for biological activity studies?

  • Methodological Answer : Use rhodium-catalyzed asymmetric C–H insertion reactions with chiral ligands (e.g., binaphthol derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For β-ketoester intermediates, employ Pd-catalyzed intramolecular cyclization to enhance stereocontrol .

Q. How can computational methods predict the compound’s interaction with biological targets like acetylcholinesterase (AChE)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of AChE (PDB ID: 4EY7). Validate binding poses with molecular dynamics (MD) simulations (50 ns trajectories) and calculate binding free energies via MM-PBSA. Compare results with experimental IC50_{50} values from Ellman’s assay .

Q. What analytical approaches address discrepancies in solubility and stability data across studies?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) to assess thermal stability (e.g., decomposition >276°C). Use shake-flask method for solubility profiling in PBS (pH 7.4) and DMSO. Validate reproducibility via inter-laboratory studies and statistical analysis (e.g., Grubbs’ test for outliers) .

Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound?

  • Methodological Answer : Document reaction parameters (e.g., catalyst loading, solvent purity) in detail. Use QC checkpoints: TLC for intermediate purity, GC-MS for volatile byproducts. Share raw data (NMR FID files, crystallographic CIFs) in open-access repositories to enable peer validation .

Data Management & Ethical Considerations

Q. What frameworks reconcile open-data requirements with patient privacy in derivative drug studies?

  • Methodological Answer : Implement de-identification protocols (e.g., GDPR-compliant pseudonymization) for clinical data. Use controlled-access repositories like EGA (European Genome-Phenome Archive). Include explicit consent clauses for data reuse in IRB-approved protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.